N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide
Description
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide (CAS: 247923-41-7) is a chiral sulfonamide derivative characterized by a (1S,2S)-diphenylethylamine backbone and a bulky 2,4,6-triisopropylbenzenesulfonyl group. This compound is widely utilized in asymmetric catalysis as a chiral ligand or auxiliary due to its stereochemical rigidity and steric bulk, which enhance enantioselectivity in reactions such as hydrogenations and C–C bond formations . Its synthesis typically involves the reaction of (1S,2S)-1,2-diphenylethylenediamine with 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions, followed by purification via column chromatography .
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3/t27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBAKFIRHTBCY-NSOVKSMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247923-41-7 | |
| Record name | (1S,2S)-(-)-N-(2,4,6-Triisopropylbenzenesulfonyl)-1,2-diphenylethanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide (CAS No. 247923-41-7), often referred to as (S,S)-TIPSDPEN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structural characteristics.
- Molecular Formula : C29H38N2O2S
- Molecular Weight : 478.69 g/mol
- CAS Number : 247923-41-7
The compound features a sulfonamide group linked to a chiral amino diphenyl moiety, which may contribute to its biological properties.
Cytotoxic Activity
Recent studies have indicated that compounds similar to N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : In vitro studies have shown that related compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colon cancer)
These studies typically employ the MTT assay to evaluate cell viability post-treatment with the compound .
The biological activity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide may be attributed to several mechanisms:
- Apoptosis Induction : Morphological changes consistent with apoptosis were observed in treated cells. Hoechst staining revealed increased sub-G1 populations in flow cytometry analyses .
- Antioxidant Properties : Some derivatives of diphenylamine compounds have shown antioxidant activity through DPPH and ABTS assays. This suggests that N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide may also exert protective effects against oxidative stress in cells .
Structural Analysis
The structural characteristics of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide play a crucial role in its biological activity:
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | 98% (minimum) |
| Storage Conditions | Keep in dark place; inert atmosphere at room temperature |
Case Studies
Several research articles have documented the synthesis and evaluation of related compounds:
- Study on Antioxidant Activity : A study evaluated various diphenylamine derivatives for their antioxidant capacity and found a correlation between structural features and biological activity. The findings suggested that modifications in the substituents significantly impacted the antioxidant properties .
- Cytotoxicity Assessment : Another study synthesized a series of related compounds and tested them against multiple cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard chemotherapy agents like cisplatin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in sulfonyl substituents, stereochemistry, and applications.
Substituent Variations in the Sulfonyl Group
Key Insights :
- Steric Effects : The triisopropyl group in the target compound provides superior steric shielding compared to methyl or trifluoromethyl groups, making it more effective in enantioselective transformations .
Stereochemical Variants
Key Insights :
- The (1S,2S) and (1R,2R) enantiomers are critical for accessing complementary stereoisomers in asymmetric synthesis. For example, the (R,R)-trimethyl variant (CAS 247923-40-6) is employed to reverse enantioselectivity in metal-catalyzed cyclopropanations .
Q & A
Q. How should researchers statistically analyze contradictory bioactivity data across multiple assays?
Q. What experimental parameters are critical for optimizing catalytic turnover in asymmetric reactions using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
